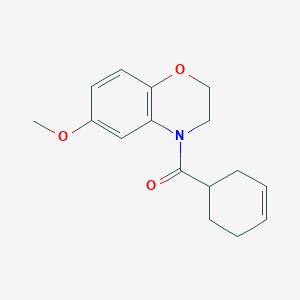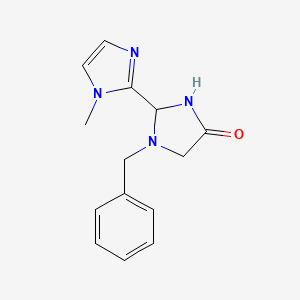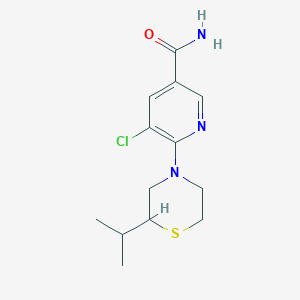
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is a synthetic compound that has been widely studied for its potential use in scientific research. It is also known by the chemical name of AC-262,356. This compound belongs to the class of quinazolinones, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is not fully understood. However, it has been shown to have an affinity for the androgen receptor and may act as a selective androgen receptor modulator (SARM).
Biochemical and Physiological Effects:
Studies have shown that 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one may have potential applications in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and may also improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one in lab experiments is its potential use in the treatment of neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one. One direction is to further investigate its potential use as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential use in other areas of medicine, such as cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and to develop more effective and selective compounds.
Méthodes De Synthèse
The synthesis of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one can be achieved through a multi-step process. The initial step involves the reaction of 2-amino-4-chlorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 2-amino-4-chloro-8-methylquinazoline-3-one. The second step involves the reaction of this intermediate with furfuryl bromide in the presence of potassium carbonate, which results in the formation of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one.
Applications De Recherche Scientifique
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the androgen receptor and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-3-2-4-8-11(7)15-12(16-13(8)17)9-5-6-10(14)18-9/h2-6,12,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFGDBOAYWGUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(N2)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)


![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)

![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)

![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)
